3-(3-Trifluoromethoxy-phenyl)-propylamine
Overview
Description
Scientific Research Applications
Photoaffinity Labeling in Structural Biology
3-(3-Trifluoromethoxy-phenyl)-propylamine is relevant in the context of photoaffinity labeling (PAL), a technique used for studying the interactions between a protein and a ligand. PAL involves the use of photoreactive groups, such as arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine, to covalently attach a ligand to its target protein upon UV irradiation. This method allows for the identification of binding sites and the elucidation of the molecular mechanisms underlying ligand-protein interactions, serving as a critical tool in structural biology and drug development research (Vodovozova, 2007).
Antitubercular Drug Design
The trifluoromethyl group, akin to the one found in this compound, is a significant pharmacophore in antitubercular research. It has been used to modify the pharmacodynamic and pharmacokinetic behavior of antitubercular agents. Incorporating the trifluoromethyl group into antitubercular compounds has been shown to improve their potency. This review highlights the role of the trifluoromethyl substituent in enhancing the drug-likeness and antitubercular activity of compounds, providing insights into the physicochemical properties that contribute to their efficacy (Thomas, 1969).
Ligand Design for D2-like Receptors
Arylcycloalkylamines, including compounds similar to this compound, are used in the design of ligands for D2-like receptors. These receptors are a target for antipsychotic agents. The structure-activity relationship studies of these compounds contribute to the development of new therapeutic agents with improved potency and selectivity for the treatment of psychiatric disorders (Sikazwe et al., 2009).
Properties
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)15-9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7H,2,4,6,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPWAAYKSJODDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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